molecular formula C20H28S B3261964 3-Dodecyl-2,5-diethynylthiophene CAS No. 350237-31-9

3-Dodecyl-2,5-diethynylthiophene

Cat. No. B3261964
CAS RN: 350237-31-9
M. Wt: 300.5 g/mol
InChI Key: QQLDHQGCHAQSIX-UHFFFAOYSA-N
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Description

3-Dodecyl-2,5-diethynylthiophene (DDT) is a conjugated polymer that has gained significant attention in the scientific community due to its unique properties. DDT is a member of the thiophene family and has a linear, rod-like structure. It is a semiconducting material and exhibits high electron mobility, making it an ideal candidate for various applications in the field of electronics and optoelectronics.

Scientific Research Applications

Optical and Electronic Properties

  • Hyperbranched polyarylenes synthesized using 2,5-diethynylthiophene exhibit remarkable thermal stability and strong blue light emission, indicating potential applications in optoelectronic devices (Peng et al., 2003).
  • Similar hyperbranched polyarylenes demonstrate unique optical limiting properties, which could be useful in laser protection applications (Lin et al., 2002).

Synthesis and Characterization

  • The synthesis of poly(3-alkylthiophene-2,5-diyl)s, with variants like dodecyl, demonstrates the material's high yield, molecular weight, and thermal stability, which are essential for practical applications in materials science (Miyazaki & Yamamoto, 1994).
  • Research on regioregular conjugated polymers, including polythienylvinylene derived from 3-dodecyl-2,5-dibromothiophene, highlights the potential for creating semiconducting devices with controlled polymer structure and regioregularity (Zhang et al., 2010).

Electronic Applications

  • The development of organic semiconducting polymers containing 3,6-dimethylthieno[3,2-b]thiophene and similar structures opens avenues for thin-film transistor (TFT) technologies, although challenges with structural distortion due to long alkyl side chains need to be addressed (Kong et al., 2009).
  • Studies on microporous conjugated polymers synthesized from 2,5-diethynylthiophene reveal their potential in applications like gas storage, given their high surface area and unique absorption and emission properties (Bondarev et al., 2017).

Mechanism of Action

  • As a hole-transporting material in perovskite solar cells, it facilitates charge transport from the perovskite layer to the electrode .

properties

IUPAC Name

3-dodecyl-2,5-diethynylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28S/c1-4-7-8-9-10-11-12-13-14-15-16-18-17-19(5-2)21-20(18)6-3/h2-3,17H,4,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLDHQGCHAQSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C#C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40784711
Record name 3-Dodecyl-2,5-diethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40784711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350237-31-9
Record name 3-Dodecyl-2,5-diethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40784711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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